An In-depth Technical Guide to 5,6-Dimethoxybenzo[d]dioxole (CAS 3214-12-8)
An In-depth Technical Guide to 5,6-Dimethoxybenzo[d]dioxole (CAS 3214-12-8)
An In-depth Technical Guide to 5,6-Dimethoxybenzo[d][1][2]dioxole (CAS 3214-12-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical characteristics, synthesis, and applications of 5,6-Dimethoxybenzo[d][1][2]dioxole, a key building block in organic synthesis with significant potential in medicinal chemistry and materials science.
Core Chemical Identity and Physical Properties
5,6-Dimethoxybenzo[d][1][2]dioxole, registered under CAS number 3214-12-8, is a polysubstituted aromatic ether. The core structure consists of a benzene ring fused to a 1,3-dioxole ring, with two methoxy groups attached at the 5th and 6th positions. This unique arrangement of electron-donating groups significantly influences its reactivity and utility as a chemical intermediate.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | |
| Molecular Weight | 182.17 g/mol | |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. | Inferred from related compounds |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylenedioxy protons, and the methoxy protons. The two aromatic protons would likely appear as singlets in the aromatic region (δ 6.0-7.0 ppm). The two methoxy groups would each present as a sharp singlet around δ 3.8-4.0 ppm. The characteristic signal for the methylenedioxy bridge protons (-O-CH₂-O-) would be a singlet at approximately δ 5.9-6.2 ppm.[1][2]
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¹³C NMR: The carbon NMR would reveal signals for the eight unique carbon atoms in the molecule. The aromatic carbons would resonate in the δ 100-150 ppm region. The methoxy carbons would appear around δ 55-60 ppm, and the methylenedioxy bridge carbon would be observed near δ 100 ppm.[1][2]
Mass Spectrometry (MS)
Electron impact mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 182. The fragmentation pattern would be characterized by the loss of methyl radicals (-CH₃) from the methoxy groups and potentially the loss of formaldehyde (-CH₂O) from the dioxole ring.
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for the C-O-C stretching of the ether and dioxole functionalities in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while C-H stretching of the methoxy and methylenedioxy groups would appear in the 2850-2960 cm⁻¹ range. Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region.[3][4]
Synthesis and Reactivity
The synthesis of 5,6-Dimethoxybenzo[d][1][2]dioxole typically starts from a catechol derivative, which undergoes cyclization to form the benzodioxole ring system.
Caption: General synthetic workflow for 5,6-Dimethoxybenzo[d][1][2]dioxole.
Representative Synthetic Protocol
The following is a generalized, illustrative protocol based on established methods for the synthesis of substituted benzodioxoles.[5][6][7]
Step 1: Preparation of 1,2-Dihydroxy-4,5-dimethoxybenzene This starting material can be prepared from commercially available precursors such as 3,4-dimethoxyphenol through appropriate hydroxylation reactions.
Step 2: Cyclization to form the Benzodioxole Ring
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To a solution of 1,2-dihydroxy-4,5-dimethoxybenzene in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable base, for instance, anhydrous potassium carbonate or sodium hydroxide.
-
Stir the mixture at room temperature to form the corresponding diphenoxide.
-
Add a dihalomethane, such as dichloromethane or dibromomethane, dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 5,6-Dimethoxybenzo[d][1][2]dioxole.
Applications in Research and Drug Development
The benzodioxole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities.[8][9] 5,6-Dimethoxybenzo[d][1][2]dioxole serves as a valuable building block for the synthesis of more complex molecules.
Caption: Key application areas of 5,6-Dimethoxybenzo[d][1][2]dioxole.
Natural Product Synthesis
The structural motif of 5,6-Dimethoxybenzo[d][1][2]dioxole is found in a variety of natural products, particularly alkaloids and lignans. Synthetic chemists utilize this compound as a starting material to construct these complex molecular architectures, enabling further biological evaluation and structure-activity relationship (SAR) studies.
Medicinal Chemistry
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Anticonvulsant Agents: The benzodioxole ring is a key pharmacophore in several anticonvulsant drugs. The specific substitution pattern of 5,6-Dimethoxybenzo[d][1][2]dioxole can be exploited to synthesize novel derivatives with potential efficacy in the treatment of epilepsy.[8][9]
-
Antifungal Synergists: Research has shown that certain benzodioxole derivatives can act as synergists, enhancing the efficacy of existing antifungal drugs against resistant strains of fungi.[10]
-
Plant Growth Regulators: Derivatives of 1,3-benzodioxole have been designed as potent agonists of the auxin receptor, promoting root growth in plants.[4][11]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 5,6-Dimethoxybenzo[d][1][2]dioxole.
-
Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed and may cause skin and eye irritation.[2][12]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
-
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[2][12]
Conclusion
5,6-Dimethoxybenzo[d][1][2]dioxole is a versatile and valuable building block for organic synthesis. Its unique electronic and structural features make it an attractive starting material for the synthesis of a wide range of compounds with interesting biological activities and material properties. This guide provides a foundational understanding of its chemical characteristics, synthesis, and applications, intended to support researchers and drug development professionals in their scientific endeavors.
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Design and Synthesis of 5-Substituted Benzo[d][1][2]dioxole Derivatives as Potent Anticonvulsant Agents. PubMed. [Link] 21.[1][2]Benzodioxolo[5,6-c]phenanthridin-13(4bH)-one, 5,6,11b,12-tetrahydro-12-methyl-, trans- - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]
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Design, synthesis, and SAR study of 3-(benzo[d][1][2]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. PubMed. [Link]
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1,3-Benzodioxole - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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